molecular formula C6H6N2O4 B1348741 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 7270-63-5

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1348741
CAS No.: 7270-63-5
M. Wt: 170.12 g/mol
InChI Key: YRCVEMYVKSXPLM-UHFFFAOYSA-N
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Description

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H6N2O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis. This compound is characterized by the presence of a diazo group (-N2) attached to the dioxane ring, making it a versatile intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating the cleavage and formation of chemical bonds. The compound’s diazo group can undergo Wolff rearrangement, leading to the formation of ketenes, which are highly reactive intermediates in biochemical pathways . Additionally, this compound can interact with proteins and nucleic acids, modifying their structure and function through covalent bonding.

Cellular Effects

In cellular systems, this compound affects various cellular processes, including cell signaling, gene expression, and metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can alter cell signaling pathways and gene expression profiles . Furthermore, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The diazo group can react with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the compound can undergo photolysis, resulting in the release of nitrogen gas and the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in stability and activity. In laboratory settings, the compound is relatively stable at room temperature but can degrade upon exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can induce mild oxidative stress and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as hydrolases and oxidoreductases . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production. Additionally, this compound can be metabolized to form reactive intermediates that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with specific transporters facilitate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often accumulating in organelles such as mitochondria and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution can affect the compound’s activity and function, leading to localized effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the diazotization of Meldrum’s acid. Meldrum’s acid itself can be synthesized through the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . The diazotization process involves the reaction of Meldrum’s acid with nitrous acid or other diazotizing agents under controlled conditions to introduce the diazo group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diazo functionality, which imparts distinct reactivity and allows for the formation of reactive intermediates through photolysis and catalytic decomposition. This makes it a valuable compound in organic synthesis and photochemistry .

Properties

IUPAC Name

5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCVEMYVKSXPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336750
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7270-63-5
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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